



Application Note: Radium-228 as a Tool for Estimating Coastal Residence Times

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Radium-228	
Cat. No.:	B1237267	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction The residence time of water in coastal systems, such as estuaries and bays, is a critical parameter influencing a wide range of biogeochemical processes. It governs the fate and transport of nutrients, pollutants, and other dissolved species, thereby impacting water quality and ecosystem health. Naturally occurring radium isotopes have emerged as powerful tracers for quantifying coastal water dynamics due to their distinct half-lives and well-defined sources. **Radium-228** (228Ra), with a half-life of 5.75 years, is particularly well-suited for studying processes on timescales of months to years, making it an ideal tool for estimating residence times in many coastal and shelf environments.[1][2] 228Ra is enriched in groundwater and benthic porewaters compared to surface seawater, and its primary source to the coastal ocean is often submarine groundwater discharge (SGD) and desorption from sediments.[1][3] [4] By constructing a mass balance for 228Ra within a defined coastal water body, researchers can quantify the rate of water exchange with the open ocean, and thus determine the residence time.

Principle of the Method: The Radium-228 Mass Balance

The estimation of coastal residence time using ²²⁸Ra is based on a mass balance model. A specific coastal area (e.g., an estuary or a bay) is treated as a "box" or control volume. The total amount, or inventory, of ²²⁸Ra within this box is controlled by various sources (inputs) and sinks (outputs).[5][6]



Key assumptions of the model include:

- The system is in a steady state, meaning the total inventory of ²²⁸Ra is constant over the study period.[2]
- ²²⁸Ra behaves conservatively in the water column, with its primary removal mechanism being radioactive decay and mixing with offshore waters.[7]
- The major sources of ²²⁸Ra (e.g., SGD, riverine input, benthic flux) and sinks can be identified and quantified.[4][5]

The mass balance equation can be expressed as:

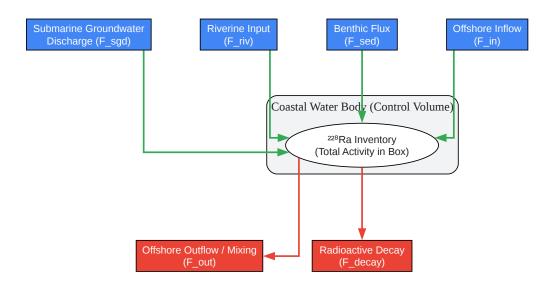
- Σ Sources = Σ Sinks
- Sources (Inputs):
 - F sgd: Flux from Submarine Groundwater Discharge.
 - F riv: Flux from rivers.
 - F sed: Flux from sediment diffusion (benthic flux).
 - F in: Flux from the inflow of offshore waters.
- Sinks (Outputs):
 - F out: Flux from the outflow to offshore waters.
 - F decay: Loss due to radioactive decay within the box.

The residence time (τ) is defined as the average time a water parcel remains within the defined box. It can be calculated by dividing the total inventory of ²²⁸Ra in the box by the sum of all the removal fluxes. When mixing with offshore water is the dominant removal process, the equation simplifies, and the residence time can be directly related to the mixing flux.

Logical Framework for the Mass Balance Model



The following diagram illustrates the key inputs and outputs for the ²²⁸Ra mass balance in a typical coastal system.



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Caption: Conceptual model of the **Radium-228** mass balance in a coastal system.

Experimental Protocols

The accurate determination of ²²⁸Ra activities in various water sources is fundamental to the mass balance calculation. The protocol generally involves three main stages: sample collection and pre-concentration, chemical separation, and radiometric analysis.

Protocol 1: Sample Collection and Radium Preconcentration

Water Sampling: Collect large volume water samples (typically 100-500 L) from the study
area, including the coastal box, potential riverine sources, groundwater seeps, and offshore
waters.[8] Use a high-volume pump system for surface and subsurface water collection.



- Filtration (Optional): If the water contains significant suspended solids, pre-filter the sample to prevent clogging of the extraction column.[8]
- Radium Pre-concentration: The most common method for extracting radium from large volume water samples is by adsorption onto manganese dioxide (MnO₂) coated acrylic fibers (Mn-fibers).[8][9]
 - Pack a chromatography column with a known quantity of Mn-fiber.
 - Pump the water sample through the column at a controlled flow rate (e.g., < 1 L/min) to ensure quantitative removal of radium.[8]
 - Record the total volume of water passed through the column.
 - After extraction, rinse the fiber with Ra-free deionized water to remove salts.
 - Partially dry the fiber, then ash it in a furnace at ~820°C for 12-16 hours to concentrate the MnO₂ and adsorbed radium.

Protocol 2: Sample Analysis via Gamma Spectrometry

This method relies on measuring the gamma-ray emissions from the short-lived daughter of ²²⁸Ra, Actinium-228 (²²⁸Ac), which has a half-life of 6.14 hours.[10]

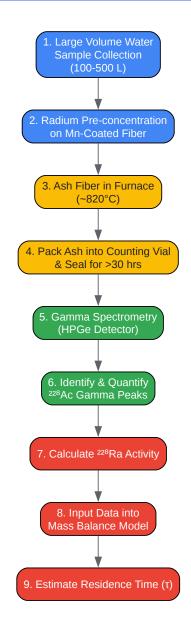
- Sample Preparation:
 - Place the ashed Mn-fiber sample into a calibrated counting container (e.g., a petri dish or vial).
 - Seal the container to prevent the escape of radon gas, which could interfere with measurements.
- Equilibrium: Store the sealed sample for at least 30 hours to allow ²²⁸Ac to reach secular equilibrium with its parent, ²²⁸Ra.[10]
- Gamma Counting:



- Measure the sample using a high-purity germanium (HPGe) well detector, which offers high resolution and efficiency.
- Count the sample for a sufficient duration (e.g., 24-48 hours) to achieve desired counting statistics.
- Identify and quantify the activity of ²²⁸Ac by its characteristic gamma-ray peaks at 338.3 keV, 911.2 keV, and 968.9 keV.
- Efficiency Calibration: The detector must be calibrated for counting efficiency using a standard source with a known activity and a matrix that mimics the samples.
- Activity Calculation: The activity of ²²⁸Ra is inferred directly from the measured activity of ²²⁸Ac, assuming secular equilibrium.

Experimental Workflow Diagram





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Caption: Standard workflow for residence time estimation using Radium-228.

Data Presentation

Quantitative data from various studies are crucial for comparing results and understanding the range of expected values.

Table 1: Representative Radium-228 Activities in Different Water Masses



Water Source Type	Location	²²⁸ Ra Activity (dpm/100 L)	²²⁸ Ra/ ²²⁶ Ra Activity Ratio	Reference
Marine Groundwater	Long Island, USA	~1650	7.5 ± 3.3	[5]
Marine Groundwater	Connecticut, USA	-	13.8 ± 4.1	[5]
Fresh Groundwater	Connecticut, USA	-	0.2 - 1.4	[5]
River Water	Connecticut River, USA	-	~3.0	[5]
River Water	East River, USA	-	3.8 - 4.1	[5]
Coastal Surface Water	South Atlantic Bight	Enriched relative to ocean	-	[11]
Open Ocean Surface	South Atlantic	0.1 - 1.5	-	[2]

dpm = disintegrations per minute

Table 2: Estimated Coastal Residence Times Using Radium Isotopes



Location	Method/Isotopes Used	Estimated Residence Time	Reference
Wuyuan Bay, China	²²⁴ Ra and ²²⁶ Ra mass balance	1.4 days (average)	[11]
Venice Lagoon, Italy	Shortest-lived Ra isotope & tidal prism	2 days	[11]
Okatee Estuary, USA	²²⁴ Ra/ ²²⁸ Ra decay	1.6 - 5 days (average 3.4 days)	[9]
South Atlantic Bight (0-20 km offshore)	²²⁴ Ra/ ²²³ Ra activity ratio	1 - 2 weeks	[11]
Yangtze River Estuary, China	²²³ Ra/ ²²⁴ Ra and ²²³ Ra/ ²²⁸ Ra ratios	6 - 11 days	[12]
Stoupa Bay, Greece	γ-spectrometry of progenies	4.6 ± 1.7 days (annual mean)	[9]

Limitations and Considerations

- End-Member Characterization: The accuracy of the mass balance model is highly dependent on the accurate characterization of ²²⁸Ra activities in all potential source terms (end-members), which can be spatially and temporally variable.[3][5]
- Model Sensitivity: Long-lived isotope mass balances can be highly sensitive to boundary fluxes (water exchange and offshore Ra activity). Therefore, accurately constraining these parameters is critical.[5][6]
- Steady-State Assumption: The assumption of a steady state may not hold in dynamic systems with episodic events like storms or highly variable river discharge, which can significantly alter water fluxes and Ra inputs.[13]
- Additional Sources/Sinks: Unaccounted for sources, such as desorption from resuspended particles, can affect the accuracy of the model, particularly for shorter-lived isotopes.[5][6]



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- To cite this document: BenchChem. [Application Note: Radium-228 as a Tool for Estimating Coastal Residence Times]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1237267#radium-228-as-a-tool-for-estimating-coastal-residence-times]

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